Predicted Pharmacological Profile of 3-cyclohexyl-N-methylpropanamide: A Computational & SAR-Based Analysis
Predicted Pharmacological Profile of 3-cyclohexyl-N-methylpropanamide: A Computational & SAR-Based Analysis
Topic: Predicted Pharmacological Profile of 3-cyclohexyl-N-methylpropanamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive predictive analysis of 3-cyclohexyl-N-methylpropanamide (CAS: 330855-40-8), a lipophilic amide scaffold with significant potential in neuropharmacology and sensory modulation. While direct experimental data remains sparse in public repositories, Structure-Activity Relationship (SAR) modeling and pharmacophore analysis suggest a multi-target profile.
Our analysis positions this molecule as a putative TRP channel modulator and a Sigma-1 receptor ligand , with secondary potential as a melatonin receptor analog . Its structural motif—a lipophilic cyclohexyl "head," a flexible ethyl spacer, and a polar N-methyl amide "tail"—aligns with established pharmacophores for sensory signaling and neuroprotection. This guide outlines the theoretical pharmacodynamics, predicted ADME properties, and experimental protocols required to validate these hypotheses.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The pharmacological behavior of 3-cyclohexyl-N-methylpropanamide is dictated by its amphiphilic nature. The cyclohexyl ring provides high lipophilicity for membrane penetration, while the amide linker facilitates hydrogen bonding.
Structural Analysis[1][5]
-
Core Scaffold: Propanamide (3-carbon carbonyl chain).
-
Lipophilic Domain: Cyclohexyl ring attached at the C3 position.
-
Polar Domain: N-methyl amide group.
-
Linker Geometry: An ethyl spacer (
) separates the ring from the carbonyl, a critical distance for receptor binding pockets.
Predicted Physicochemical Parameters (Table 1)[11]
| Property | Value (Predicted) | Pharmacological Implication |
| Molecular Weight | 169.26 g/mol | High CNS penetration; follows Lipinski's Rule of 5. |
| LogP (Octanol/Water) | 2.2 – 2.6 | Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB). |
| TPSA | ~29.1 Ų | Excellent membrane permeability (TPSA < 90 Ų). |
| H-Bond Donors | 1 | Facilitates specific receptor interaction (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 1 | Interaction with backbone amides in binding pockets. |
| Rotatable Bonds | 4 | High conformational flexibility, allowing induced fit binding. |
Predicted Pharmacodynamics (Mechanism of Action)
Based on structural homology with known ligands (e.g., Capsaicinoids, Agomelatine, WS-3), we propose three primary mechanisms of action.
Primary Target: TRP Channel Modulation (TRPM8 / TRPV1)
The "Cyclohexyl – Linker – Amide" motif is a classic pharmacophore for Transient Receptor Potential (TRP) channel modulators, particularly those involved in thermoregulation.
-
Hypothesis: The molecule acts as a TRPM8 agonist (cooling sensation) or TRPV1 modulator .
-
Rationale: It shares structural features with WS-3 (N-Ethyl-p-menthane-3-carboxamide) but possesses a flexible propanamide linker rather than a direct carboxamide. This flexibility may shift selectivity towards TRPM8 subtypes or reduce potency while increasing bioavailability.
-
Signaling Pathway: Activation leads to
influx, membrane depolarization, and sensory signaling.
Secondary Target: Sigma-1 Receptor (σ1R) Ligand
Sigma-1 receptors bind lipophilic amines and amides with a "hydrophobic core + spacer + polar head" structure.
-
Hypothesis: Acts as a Sigma-1 chaperone agonist .
-
Mechanism: The cyclohexyl tail anchors in the hydrophobic pocket of σ1R, while the amide interacts with the electrostatic region.
-
Therapeutic Potential: Neuroprotection, modulation of ER stress, and cognitive enhancement.
Tertiary Target: Melatonin Receptor (MT1/MT2) Analog
The structure mimics the "Indole – Ethyl – Amide" spacing of melatonin and agomelatine, albeit with a cyclohexyl bioisostere and a reversed amide orientation.
-
Hypothesis: Low-affinity MT1/MT2 ligand .
-
Constraint: The lack of an aromatic indole/naphthalene ring reduces
stacking interactions, likely resulting in lower affinity compared to endogenous melatonin.
Visualization: Predicted TRP Channel Signaling Pathway
Figure 1: Predicted signaling cascade for TRPM8 activation. The ligand binds to the transmembrane domain, triggering calcium influx and neuronal depolarization.
Predicted Pharmacokinetics (ADME)
Absorption
-
Bioavailability: Predicted to be High (>80%) via oral administration due to optimal LogP (2.2) and low molecular weight.
-
BBB Permeability: Yes. The molecule is sufficiently lipophilic and small to cross the blood-brain barrier via passive diffusion.
Metabolism (Hepatic)
Metabolism is expected to be the rate-limiting step for clearance.
-
Phase I (Oxidation): Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4 ) will target the cyclohexyl ring, introducing hydroxyl groups (3-hydroxy or 4-hydroxy metabolites).
-
Phase I (N-Demethylation): Removal of the N-methyl group to form the primary amide (3-cyclohexylpropanamide).
-
Phase II (Conjugation): Glucuronidation of the hydroxylated metabolites for renal excretion.
Excretion
-
Route: Primarily renal (urine) as water-soluble glucuronide conjugates.
-
Half-life (
): Estimated at 2–4 hours , typical for simple aliphatic amides.
Toxicology & Safety Profile (Predicted)
-
Structural Alerts: No highly reactive functional groups (e.g., epoxides, nitro groups) are present.
-
Skin/Eye Irritation: Moderate Risk. As a predicted TRP channel modulator, the compound may induce stinging, cooling, or warming sensations upon contact with mucous membranes (similar to capsaicin or menthol).
-
Systemic Toxicity: Predicted to be Low . The hydrolysis product (3-cyclohexylpropanoic acid) is a fatty acid analog likely to be processed via beta-oxidation or conjugation.
Experimental Validation Protocols
To transition from prediction to proof, the following experimental workflows are recommended.
Calcium Flux Assay (TRP Channel Validation)
Objective: Determine agonist activity at TRPM8/TRPV1.
-
Cell Line: HEK293T cells stably expressing human TRPM8 or TRPV1.
-
Reagent: Fluo-4 AM calcium indicator.
-
Protocol:
-
Load cells with Fluo-4 AM for 45 min at 37°C.
-
Wash cells with HBSS buffer.
-
Add test compound (0.1 nM – 10 µM) via automated liquid handler.
-
Monitor fluorescence intensity (
) for 120s. -
Positive Control: Menthol (TRPM8) or Capsaicin (TRPV1).
-
Negative Control: Vehicle (DMSO 0.1%).
-
Radioligand Binding Assay (Sigma-1 Receptor)
Objective: Measure binding affinity (
-
Tissue Source: Rat brain homogenates or cloned human
receptors. -
Radioligand:
. -
Protocol:
-
Incubate membrane prep with radioligand (2 nM) and test compound (varying concentrations) for 120 min at 37°C.
-
Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and derive using the Cheng-Prusoff equation.
-
References
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PubChem. (n.d.). Compound Summary: 3-cyclohexyl-N-methylpropanamide (CID 13543658). National Center for Biotechnology Information. Retrieved from [Link]
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Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Retrieved from [Link]
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Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
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SwissADME. (n.d.). Molecular Properties and ADME Prediction Tool. Swiss Institute of Bioinformatics. Retrieved from [Link]
